Ethyl 3-[1-(benzenesulfonyl)-1H-indol-3-yl]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[1-(benzenesulfonyl)-1H-indol-3-yl]prop-2-enoate is a chemical compound that belongs to the class of indole derivatives It is characterized by the presence of an indole ring substituted with a benzenesulfonyl group and an ethyl ester of a propenoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[1-(benzenesulfonyl)-1H-indol-3-yl]prop-2-enoate typically involves the reaction of indole derivatives with benzenesulfonyl chloride under basic conditions, followed by esterification with ethyl acrylate. The reaction conditions often include the use of a base such as triethylamine or pyridine to facilitate the sulfonylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification methods such as recrystallization or chromatography are crucial for industrial-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[1-(benzenesulfonyl)-1H-indol-3-yl]prop-2-enoate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions due to its electron-rich nature.
Nucleophilic Substitution: The benzenesulfonyl group can be displaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole ring and the propenoate moiety.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine) and nitrating agents under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are often used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce various substituted indole derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[1-(benzenesulfonyl)-1H-indol-3-yl]prop-2-enoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Ethyl 3-[1-(benzenesulfonyl)-1H-indol-3-yl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The benzenesulfonyl group can enhance the compound’s binding affinity and specificity for certain targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl indole-3-acrylate: Similar in structure but lacks the benzenesulfonyl group.
Ethyl 3-[1-(benzenesulfonyl)pyrrol-2-yl]prop-2-enoate: Contains a pyrrole ring instead of an indole ring.
Ethyl acrylate: A simpler ester without the indole or benzenesulfonyl groups.
Uniqueness
Ethyl 3-[1-(benzenesulfonyl)-1H-indol-3-yl]prop-2-enoate is unique due to the presence of both the indole ring and the benzenesulfonyl group, which confer specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
110604-89-2 |
---|---|
Molekularformel |
C19H17NO4S |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
ethyl 3-[1-(benzenesulfonyl)indol-3-yl]prop-2-enoate |
InChI |
InChI=1S/C19H17NO4S/c1-2-24-19(21)13-12-15-14-20(18-11-7-6-10-17(15)18)25(22,23)16-8-4-3-5-9-16/h3-14H,2H2,1H3 |
InChI-Schlüssel |
RLQCSDVXGXKQHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CC1=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.